adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Overview
Description
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with a molecular weight of 230.35 . It is a solid substance stored in a refrigerator .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments were synthesized in the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions in 67-92% yields .Molecular Structure Analysis
The molecular structure of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is complex, with a molecular formula of C15H22N2O . The InChI Code is 1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 .Physical And Chemical Properties Analysis
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a solid substance stored in a refrigerator . It has a molecular weight of 230.35 .Scientific Research Applications
Precursor for Biomimetic Chelating Ligands
Adamantan-1-yl derivatives serve as precursors in the synthesis of biomimetic chelating ligands. For example, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol is prepared through a five-step process, demonstrating the compound's role in producing complex ligands that mimic biological chelation processes. Such ligands could have implications in medicinal chemistry and materials science for creating highly specific interaction sites for metals (Gaynor, McIntyre, & Creutz, 2023).
Synthesis of Ureas with Inhibitory Activity
Adamantan-1-yl derivatives have been synthesized with 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments. These compounds exhibit inhibitory activity towards human soluble epoxide hydrolase (sEH), indicating potential for therapeutic applications. The synthetic process highlights the compound's utility in producing biologically active molecules with significant inhibitory effects (D’yachenko et al., 2019).
Anti-Tuberculosis Agents
Adamantan-1-yl-imidazolo-thiadiazoles synthesized via a 'green' protocol exhibit potent inhibitory activity against M. tuberculosis, highlighting the compound's utility in developing new antimycobacterial agents. These findings underscore the potential for adamantan-1-yl derivatives in treating tuberculosis, with specific compounds showing activity comparable to standard TB drugs (Anusha et al., 2015).
Development of Novel Adamantyl Derivatives
The synthesis of novel adamantyl derivatives for anti-inflammatory applications demonstrates the compound's versatility. These derivatives show promising anti-inflammatory activities, suggesting potential for pharmaceutical development in managing inflammatory conditions (Kalita et al., 2015).
Antimicrobial Activity
Adamantan-1-yl derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing significant activity against various bacterial strains. This highlights the potential for using adamantan-1-yl derivatives in developing new antimicrobial agents (Orzeszko et al., 2000).
properties
IUPAC Name |
1-adamantyl-(2-methylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKFSSLNPSSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |
CAS RN |
1412434-54-8 | |
Record name | adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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